4-Fluoro-4-methylpiperidine hydrochloride

描述

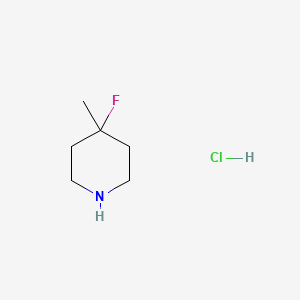

4-Fluoro-4-methylpiperidine hydrochloride (CAS: 1023305-87-4) is a fluorinated piperidine derivative with the molecular formula C₆H₁₃ClFN and a molecular weight of 153.626 g/mol . The compound features a piperidine ring substituted with a fluorine atom and a methyl group at the 4-position, forming a quaternary carbon center. This structural motif is significant in medicinal chemistry, as fluorinated piperidines are widely used as building blocks for drug candidates due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding .

Structure

2D Structure

属性

IUPAC Name |

4-fluoro-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-6(7)2-4-8-5-3-6;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFDOIZBJXQXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023305-87-4 | |

| Record name | 4-FLUORO-4-METHYLPIPERIDINE HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Hydrogenation of Fluorinated Pyridines

One of the most prominent methods involves the asymmetric hydrogenation of fluorinated pyridines to produce enantiomerically pure fluorinated piperidines, which are then converted into the hydrochloride salt:

- Starting Material: Fluorinated pyridines such as 3,5-difluoropyridine or 4-fluoropyridine derivatives.

- Catalyst System: Rhodium-based catalysts, notably Rh(NBD)₂(BF₄) combined with chiral ligands like Walphos, are employed for high regio-, chemo-, and enantioselectivity.

- Reaction Conditions: Mild conditions, typically involving hydrogen gas at controlled pressures (often 1–10 bar), temperatures around 25–80°C, and specific solvents such as ethanol or ethyl acetate.

- Outcome: The process yields highly diastereoselective cis-4-fluoropiperidines with >99% enantiomeric excess (ee) and yields around 66–68%. The hydrochloride salt is obtained via straightforward acidification.

| Step | Reagents & Conditions | Yield | Enantiomeric Excess | Notes |

|---|---|---|---|---|

| Hydrogenation | Rh(NBD)₂(BF₄) + Walphos, H₂, 25–80°C | 66–68% | >99% | High regio- and stereoselectivity |

| Deprotection & Salt Formation | Acidic work-up | Quantitative | - | Formation of hydrochloride salt |

Fluorination and Subsequent Cyclization

Another approach involves early-stage fluorination of aromatic precursors followed by cyclization:

- Step 1: Introduction of fluorine onto aromatic rings (e.g., fluorination of phenyl or pyridine derivatives) using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

- Step 2: Nucleophilic substitution or cyclization to form the piperidine ring, often via intramolecular nucleophilic attack or reductive amination.

- Step 3: Final reduction and salt formation to yield the hydrochloride salt.

This method benefits from early fluorine incorporation, minimizing fluorine loss during subsequent steps, and allows for diversification of substituents on the ring.

Reduction of Fluorinated Pyridines

Research indicates that fluorinated pyridines can be selectively reduced to the corresponding piperidines:

- Catalysts: Raney nickel, palladium on carbon, or rhodium complexes.

- Conditions: Hydrogen gas at elevated pressures (up to 50 bar), temperatures around 80–120°C.

- Selectivity: Achieves high regioselectivity, especially when combined with directing groups or protecting groups.

This method is often coupled with subsequent functionalization steps, including methylation or acylation, to produce the final methylpiperidine derivatives.

One-Pot Multi-Step Processes

Recent advances have demonstrated the feasibility of one-pot procedures that combine fluorination, reduction, and salt formation:

- Example: Fluorination of pyridine derivatives followed by asymmetric hydrogenation directly to the piperidine hydrochloride salt, reducing purification steps and improving overall yield.

- Catalyst System: Rhodium-based catalysts with chiral ligands, optimized for large-scale synthesis.

- Advantages: Cost-effective, scalable, environmentally friendly, and high stereoselectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst & Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric hydrogenation | Fluorinated pyridines | Rh(NBD)₂(BF₄), Walphos, H₂ | 25–80°C, mild pressures | High enantioselectivity, scalability | Requires specialized catalysts |

| Fluorination & cyclization | Aromatic precursors | NFSI, nucleophiles | Room temperature to 80°C | Early fluorine incorporation | Multi-step process |

| Catalytic reduction | Fluorinated pyridines | Raney Ni, Pd/C, Rh catalysts | 80–120°C, high pressure | High regioselectivity | Potential over-reduction |

| One-pot synthesis | Fluorinated pyridines | Rh catalysts, chiral ligands | Mild conditions | Simplified process, high purity | Catalyst cost |

Notes on Process Optimization and Research Findings

- Selectivity & Yield: The choice of catalyst and solvent significantly impacts regio- and stereoselectivity, with Rh-based asymmetric hydrogenation being the most effective.

- Scale-up Potential: Recent studies demonstrate multi-kilogram scale synthesis with high enantiomeric purity and yield, emphasizing industrial applicability.

- Environmental & Safety Considerations: The use of mild conditions, recyclable catalysts, and minimal hazardous waste aligns with green chemistry principles.

化学反应分析

Types of Reactions

4-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Medicinal Chemistry

4-Fluoro-4-methylpiperidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structural properties, including the presence of a fluorine atom, enhance the lipophilicity and metabolic stability of compounds, making it valuable in drug design.

Drug Development

Research indicates that this compound is utilized in developing drugs targeting central nervous system disorders. The introduction of fluorine into piperidine structures can significantly alter pharmacokinetic properties, leading to improved bioavailability and receptor binding affinity. For example, derivatives of 4-fluoro-4-methylpiperidine have shown promise as potential treatments for conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems .

Synthesis of Pharmaceutical Intermediates

The compound is also an intermediate in synthesizing other biologically active molecules. Notably, it is involved in producing argatroban, an anticoagulant used to treat thrombosis and acute coronary syndrome . The synthetic pathways often leverage its reactivity to form more complex structures through various chemical reactions such as alkylation and acylation.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for synthesizing complex organic molecules. Its utility arises from its ability to participate in nucleophilic substitutions and cyclization reactions.

Synthesis of Fluorinated Compounds

Fluorinated compounds are of significant interest due to their unique properties and applications in materials science and agrochemicals. The incorporation of the 4-fluoro-4-methylpiperidine moiety into larger frameworks allows chemists to explore new fluorinated derivatives that may exhibit enhanced activity or stability .

Case Study: Antidepressant Development

A recent study focused on synthesizing novel antidepressants using 4-fluoro-4-methylpiperidine as a core structure. Researchers modified the piperidine ring to enhance serotonin receptor affinity, leading to compounds with improved efficacy in preclinical trials . This highlights the compound's potential role in addressing mental health disorders.

Case Study: Anticoagulant Synthesis

Another significant application involves its use in synthesizing argatroban analogs for better therapeutic outcomes in anticoagulation therapy. Various synthetic routes have been explored to optimize yield and reduce environmental impact during production, showcasing the compound's versatility in pharmaceutical manufacturing .

作用机制

The mechanism of action of 4-Fluoro-4-methylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues of Fluorinated Piperidines

The following table highlights key structural analogues of 4-fluoro-4-methylpiperidine hydrochloride, focusing on molecular features and available

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | 1023305-87-4 | C₆H₁₃ClFN | 153.626 | Fluorine and methyl at 4-position |

| 4,4-Difluoropiperidine hydrochloride | 144230-52-4 | C₅H₁₀ClF₂N | 169.59 | Two fluorine atoms at 4-position |

| (S)-3-Fluoropyrrolidine hydrochloride | 136725-53-6 | C₄H₉ClFN | 133.57 | Fluorine at 3-position; pyrrolidine ring |

| 3-Fluoro-3-methylpiperidine hydrochloride | 1820650-42-7 | C₆H₁₃ClFN | 153.626 | Fluorine and methyl at 3-position |

| 4-Fluoromethylpiperidine hydrochloride | 787564-27-6 | C₆H₁₁ClFN | 149.61 | Fluoromethyl (-CH₂F) at 4-position |

Key Comparative Analysis

Substituent Position and Electronic Effects

- This could improve metabolic stability but may reduce solubility due to higher lipophilicity .

- (S)-3-Fluoropyrrolidine Hydrochloride : The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) and fluorine at the 3-position alter steric and electronic properties. Pyrrolidines generally exhibit higher rigidity, which may influence conformational preferences in drug-receptor interactions .

Steric and Conformational Effects

- This contrasts with the 4-substituted analogue, where substituents occupy equatorial positions more readily .

- 4-Fluoromethylpiperidine Hydrochloride : The fluoromethyl group introduces a flexible -CH₂F moiety, which may increase metabolic susceptibility compared to the rigid 4-fluoro-4-methyl derivative .

Pharmacological Implications

- Fluorine’s inductive effect reduces the basicity of the piperidine nitrogen, as seen in this compound, which may enhance blood-brain barrier penetration compared to non-fluorinated analogues .

Research Findings and Data Gaps

Available Data

- Synthetic Accessibility : this compound is commercially available with ≥97% purity, indicating established synthetic routes .

- Toxicity and Safety: Limited data exist for most compounds in this class. For example, 4-(diphenylmethoxy)piperidine hydrochloride (a structurally distinct analogue) lacks detailed toxicity profiles, suggesting a common gap in safety assessments for fluorinated piperidines .

Areas Requiring Further Study

- Solubility and Stability: No experimental data on solubility, melting points, or degradation kinetics are available for this compound or its analogues, complicating formulation efforts .

- Environmental Impact : Ecological studies are sparse; for example, 4-(diphenylmethoxy)piperidine hydrochloride’s environmental fate remains uncharacterized .

生物活性

4-Fluoro-4-methylpiperidine hydrochloride is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a methyl group on the piperidine ring, may exhibit unique pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 1023305-87-4

- Molecular Formula : C6H13ClFN

- Molecular Weight : 153.63 g/mol

Synthesis

The synthesis of this compound typically involves the fluorination of piperidine derivatives using various methods such as nucleophilic substitution or electrophilic fluorination. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and transporters. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to specific receptors.

Pharmacological Effects

- Neurotransmitter Modulation :

- Inhibition of Drug Transporters :

- Antimicrobial Activity :

Study on Tyrosinase Inhibition

A recent study explored the potential of fluorinated piperidines as tyrosinase inhibitors, which are vital for managing hyperpigmentation disorders. The study found that certain derivatives exhibited competitive inhibition against tyrosinase from Agaricus bisporus, showcasing IC50 values significantly lower than standard inhibitors like kojic acid .

| Compound | IC50 (μM) | Relative Activity |

|---|---|---|

| 4-Fluoro-4-methylpiperidine | TBD | TBD |

| Kojic Acid | 17.76 | Reference |

Neuropharmacological Studies

Further investigations into the neuropharmacological effects of related compounds have shown that modifications at the piperidine ring can enhance receptor affinity and selectivity, potentially leading to new therapeutic agents for neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。